REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[N:12]([O-])=O.[Na+]>Cl.O>[CH3:11][O:10][C:8]1[CH:9]=[C:2]2[C:3]([C:4]([NH2:12])=[N:5][NH:1]2)=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
66.35 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=CC(=C1)OC
|
Name
|
|
Quantity
|
530 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
37.07 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
stannous chloride
|
Quantity
|
679.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
530 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 3 hours the cold suspension was filtered
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
the moist solid was treated with 1.7 l of boiling water for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The hot cloudy solution was clarified by filtration through a cloth
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
treated dropwise with 0.8 l of 17% NaOH
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=NNC2=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.2 g | |
YIELD: PERCENTYIELD | 91.9% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |